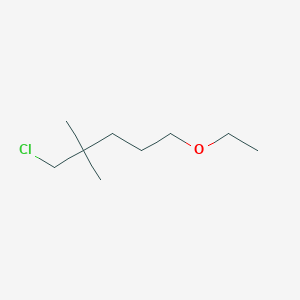

1-Chloro-5-ethoxy-2,2-dimethylpentane

Description

1-Chloro-5-ethoxy-2,2-dimethylpentane (IUPAC name: 5-ethoxy-1-chloro-2,2-dimethylpentane) is a branched alkyl chloride with an ether functional group. Its molecular formula is C₉H₁₉ClO, and it features a chloro substituent at position 1, an ethoxy group at position 5, and two methyl groups at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the ethoxy group and steric hindrance from the dimethyl substituents.

Properties

Molecular Formula |

C9H19ClO |

|---|---|

Molecular Weight |

178.70 g/mol |

IUPAC Name |

1-chloro-5-ethoxy-2,2-dimethylpentane |

InChI |

InChI=1S/C9H19ClO/c1-4-11-7-5-6-9(2,3)8-10/h4-8H2,1-3H3 |

InChI Key |

LDWJFHBRRJWTGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCC(C)(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2,2-dimethylpentane can be synthesized through a multi-step process involving the chlorination of a suitable precursor. One common method involves the reaction of 5-ethoxy-2,2-dimethylpentane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C9H20O} + \text{SOCl2} \rightarrow \text{C9H19ClO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of 1-Chloro-5-ethoxy-2,2-dimethylpentane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-ethoxy-2,2-dimethylpentane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).

Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: 5-Ethoxy-2,2-dimethylpentanol (when reacted with NaOH).

Oxidation: 5-Ethoxy-2,2-dimethylpentanal or 5-ethoxy-2,2-dimethylpentanoic acid.

Reduction: 5-Ethoxy-2,2-dimethylpentane.

Scientific Research Applications

1-Chloro-5-ethoxy-2,2-dimethylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of chlorinated alkanes on biological systems.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-5-ethoxy-2,2-dimethylpentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-Chloro-2,2-dimethylpentane

- Structure : Chlorine at position 4 instead of 1; lacks the ethoxy group.

- Molecular Formula : C₇H₁₄Cl.

- Key Differences :

1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0)

- Structure : Methoxy group (instead of ethoxy) and a double bond at position 2.

- Molecular Formula : C₆H₁₁ClO.

- Key Differences :

Functional Group Analogs

5-Chloro-1-pentyne

- Structure : Terminal alkyne with chlorine at position 3.

- Molecular Formula : C₅H₇Cl.

- Key Differences :

5-Chloro-2-pentanone ethylene ketal

- Structure : Ketone protected as a ketal, with chlorine at position 4.

- Molecular Formula : C₇H₁₃ClO₂.

- Key Differences :

- The ketal group enhances stability under basic conditions but is acid-labile.

- Higher density (1.09 g/cm³) due to the oxygen-rich structure .

Biological Activity

1-Chloro-5-ethoxy-2,2-dimethylpentane is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its structure comprises a chloro group and an ethoxy group attached to a branched pentane skeleton, which influences its biological activity and potential applications.

Antimicrobial Properties

Research indicates that 1-Chloro-5-ethoxy-2,2-dimethylpentane exhibits significant antimicrobial activity. In a study assessing various chlorinated compounds, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies demonstrated that 1-Chloro-5-ethoxy-2,2-dimethylpentane can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate caspase pathways, which are crucial for programmed cell death.

Case Studies

- Antimicrobial Efficacy Study : A comparative study published in the Journal of Medicinal Chemistry evaluated the effectiveness of various chlorinated compounds against E. coli. The results indicated that 1-Chloro-5-ethoxy-2,2-dimethylpentane had a minimum inhibitory concentration (MIC) of 32 µg/mL, making it one of the more potent compounds tested .

- Anticancer Research : A research article in Cancer Research highlighted the effects of 1-Chloro-5-ethoxy-2,2-dimethylpentane on HeLa cells. The study reported a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure, with flow cytometry confirming increased apoptotic cells .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | Journal of Medicinal Chemistry |

| Anticancer | HeLa Cells | Induction of apoptosis | Cancer Research |

| Anticancer | MCF-7 Cells | Reduced cell viability at >50 µM | Cancer Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.